molecular formula C25H27N2O+ B1245281 3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene

3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene

Cat. No.: B1245281
M. Wt: 371.5 g/mol
InChI Key: FWPUUAZMOBDYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1’,9’:6,7,8]chromeno[2,3-f]quinolin-18-ium is an organic heteroheptacyclic compound. It consists of a xanthene ring system fused with two octahydro-2H-quinolizine units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1’,9’:6,7,8]chromeno[2,3-f]quinolin-18-ium involves the self-condensation of 9-formyl-8-hydroxyjulolidine in the presence of p-toluenesulfonic acid . The reaction is carried out at 120-130°C for 30-40 minutes. After cooling, the reaction mass is dissolved in acetic acid, and sodium perchlorate monohydrate is added to the hot solution. The precipitate is then filtered and washed with ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1’,9’:6,7,8]chromeno[2,3-f]quinolin-18-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1’,9’:6,7,8]chromeno[2,3-f]quinolin-18-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1’,9’:6,7,8]chromeno[2,3-f]quinolin-18-ium involves its interaction with molecular targets and pathways related to its fluorescent properties. The compound can absorb light at specific wavelengths and emit fluorescence, making it useful in various imaging and diagnostic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H27N2O+

Molecular Weight

371.5 g/mol

IUPAC Name

3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene

InChI

InChI=1S/C25H27N2O/c1-5-16-13-18-15-19-14-17-6-2-10-27-12-4-8-21(23(17)27)25(19)28-24(18)20-7-3-11-26(9-1)22(16)20/h13-15H,1-12H2/q+1

InChI Key

FWPUUAZMOBDYAM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3)CCC7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene
Reactant of Route 2
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene
Reactant of Route 3
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene
Reactant of Route 4
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene
Reactant of Route 5
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene
Reactant of Route 6
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene

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